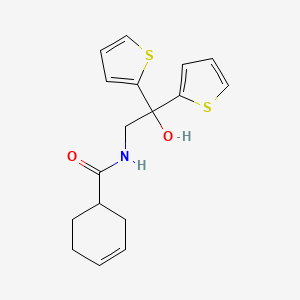

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” is a complex organic molecule that contains several functional groups. It has a cyclohexene ring, an amide group, a hydroxyl group, and two thiophene rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods such as Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions of different substrates .Molecular Structure Analysis

Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The presence of two thiophene rings in the compound could contribute to its stability and potentially interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Thiophene derivatives generally have interesting optoelectronic properties .科学的研究の応用

Antibacterial and Antifungal Properties

A study by Altundas et al. (2010) on novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, which are structurally related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide, demonstrated significant antibacterial activity against various pathogenic strains. These compounds showed effectiveness against bacteria like Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Candida albicans, highlighting their potential in pharmaceutical applications (Altundas et al., 2010).

Synthesis Processes and Intermediates

In the field of organic synthesis, the compound has relevance as a structural component. Liu Jian-p (2014) described an efficient process for synthesizing related compounds, which are intermediates of febuxostat. This process avoids the use of hazardous substances, emphasizing the compound's importance in creating safer and more efficient chemical synthesis pathways (Liu Jian-p, 2014).

Catalysis and Chemical Reactions

The use of thiophenols, structurally related to the compound , has been reported by Zhong et al. (2017) in the synthesis of 3‐sulfenylated chromones. This study utilized KIO3-catalyzed domino reactions, highlighting the potential of such compounds in facilitating complex chemical transformations (Zhong et al., 2017).

Applications in Polymer Chemistry

In the field of polymer chemistry, compounds structurally similar to this compound are utilized in the synthesis of specific polymers. For instance, Benyahya et al. (2011) conducted a study on the synthesis of glycerin carbonate-based intermediates using thiol-ene chemistry, which is relevant to the broader context of utilizing such compounds in creating new materials (Benyahya et al., 2011).

将来の方向性

Thiophene derivatives are a topic of ongoing research due to their interesting properties and potential applications in areas such as medicinal chemistry, material science, and organic semiconductors . Further studies could explore the synthesis, properties, and potential applications of this specific compound.

特性

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c19-16(13-6-2-1-3-7-13)18-12-17(20,14-8-4-10-21-14)15-9-5-11-22-15/h1-2,4-5,8-11,13,20H,3,6-7,12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQULKGIELTNQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)

![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)

![1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2470918.png)

![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)

![N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470929.png)